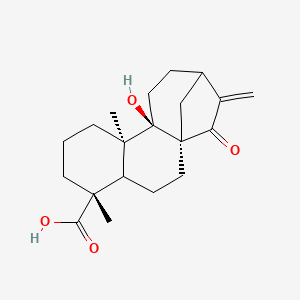

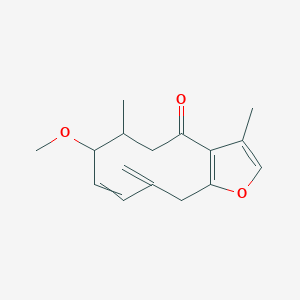

Pterokaurane L1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pterokaurane L1 is a diterpenoid compound isolated from the roots of Pteris multifida, a fern species known for its medicinal properties. This compound belongs to the ent-kaurane diterpenoid family, which is characterized by its anti-neuroinflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Pterokaurane L1 involves the extraction of the compound from the roots of Pteris multifida using an 80% methanolic extract. The compound is then isolated through chromatographic techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques ensures the purity and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions: Pterokaurane L1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under controlled conditions to introduce oxygen functionalities.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce specific functional groups.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) and halide ions (Cl-, Br-) under basic or acidic conditions.

Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which exhibit enhanced biological activities.

Aplicaciones Científicas De Investigación

Pterokaurane L1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: this compound serves as a valuable intermediate in the synthesis of other bioactive compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Medicine: this compound has shown promise as a lead compound for developing new anti-inflammatory and neuroprotective drugs.

Industry: The compound’s bioactive properties make it a valuable ingredient in the formulation of herbal medicines and dietary supplements.

Mecanismo De Acción

Pterokaurane L1 exerts its effects primarily through the inhibition of nitric oxide production in activated microglia cells. This inhibition reduces oxidative stress and inflammation, which are key factors in the progression of neurodegenerative diseases . The compound targets the cyclooxygenase-2 (COX-2) protein and reduces the levels of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) .

Comparación Con Compuestos Similares

Pterokaurane L1 is unique among ent-kaurane diterpenoids due to its specific anti-neuroinflammatory properties. Similar compounds include:

- Pterokaurane M1 2-O-β-D-glucopyranoside

- 2β,16α-dihydroxy-ent-kaurane 2,16-di-O-β-D-glucopyranoside

- 2β,16α,17-trihydroxy-ent-kaurane 2-O-β-D-glucopyranoside

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities. This compound’s ability to significantly inhibit nitric oxide production and reduce pro-inflammatory mediators sets it apart as a potential lead compound for anti-neuroinflammatory drug development .

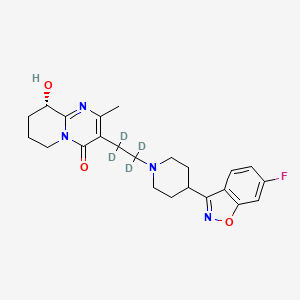

Propiedades

Fórmula molecular |

C20H28O4 |

|---|---|

Peso molecular |

332.4 g/mol |

Nombre IUPAC |

(1R,5R,9R,10R)-10-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H28O4/c1-12-13-5-10-20(24)18(3)8-4-7-17(2,16(22)23)14(18)6-9-19(20,11-13)15(12)21/h13-14,24H,1,4-11H2,2-3H3,(H,22,23)/t13?,14?,17-,18-,19+,20-/m1/s1 |

Clave InChI |

AURKCYFYZBQUIZ-SDNLWJFQSA-N |

SMILES isomérico |

C[C@]1(CCC[C@@]2(C1CC[C@]34[C@]2(CCC(C3)C(=C)C4=O)O)C)C(=O)O |

SMILES canónico |

CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4=O)O)C)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4S,8S,9S,13R)-4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid](/img/structure/B12432037.png)

![(4R)-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12432053.png)

amine](/img/structure/B12432057.png)

![(3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12432091.png)